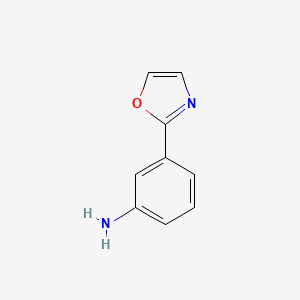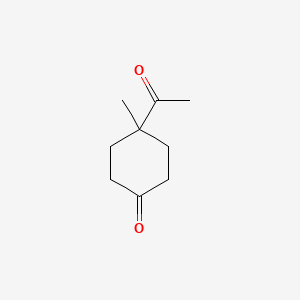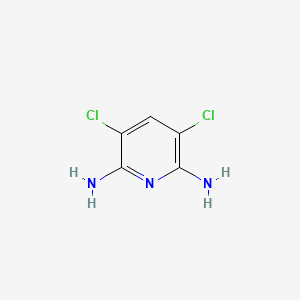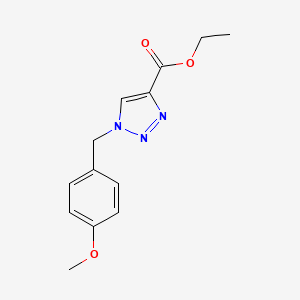
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
概要
説明
- Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, also known as EHT 1864 , is a small molecule inhibitor of Rho GTPases 1.
- It is used in research related to cellular signaling pathways and potential therapeutic applications.
Synthesis Analysis
- The synthesis of this compound involves the reaction of the corresponding alcohol or carboxylic acid with appropriate reagents.
- Specific synthetic routes and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure consists of a 1,2,3-triazole ring attached to an ethyl ester group and a 4-methoxybenzyl substituent.
Chemical Reactions Analysis
- The compound may undergo reactions typical of esters, triazoles, and benzyl groups.
- Further details would depend on specific reaction conditions.
Physical And Chemical Properties Analysis
- Density : 1.0±0.1 g/cm³
- Boiling Point : 223.9±15.0 °C
- Flash Point : 77.3±19.9 °C
- Reactivity : May cause skin irritation and allergic skin reactions; causes serious eye damage.
科学的研究の応用
Synthesis and Structural Analysis
π-Hole Tetrel Bonding Interactions : Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been synthesized and characterized, revealing self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. These findings are supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
Coupling Reagent for Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), was designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and allows for real-time monitoring of each coupling cycle (Jiang et al., 1998).
Biological Evaluation
Anticancer Activity : Derivatives of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate were evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study found that some compounds showed potential anticancer activity, indicating their usefulness in drug discovery (Bekircan et al., 2008).
Antioxidant Activity : The synthesis and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles were explored. These compounds, derived from natural products and ethyl 2-azidoacetate, showed moderate antioxidant activity, with some exhibiting significant antioxidant capacity. This study opens new possibilities for developing antioxidant agents (Lima et al., 2021).
Chemical Reactivity and Mechanistic Insights
- Molecular and Electronic Analysis : A detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors was conducted. This study provides insights into the molecular stability, conformational analyses, and molecular docking studies, highlighting the potential anti-cancer activity of these compounds (Karayel, 2021).
Safety And Hazards
- The compound is considered hazardous due to skin and eye effects.
- Proper protective measures should be taken during handling.
将来の方向性
- Investigate potential applications in drug discovery, cellular biology, or therapeutic interventions.
- Explore modifications to improve efficacy or reduce toxicity.
Please note that specific experimental details and additional studies would be needed for a comprehensive analysis. For further insights, consult relevant literature and experts in the field. 🌟
特性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGXZVEAIOPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513439 | |
| Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
81581-05-7 | |
| Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

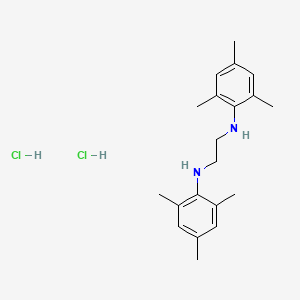
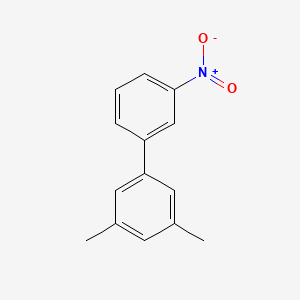

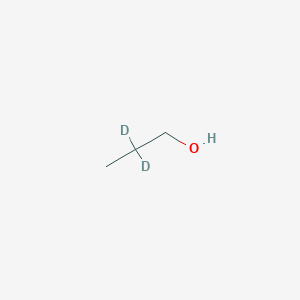
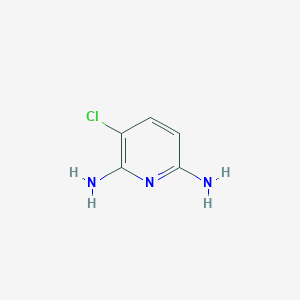
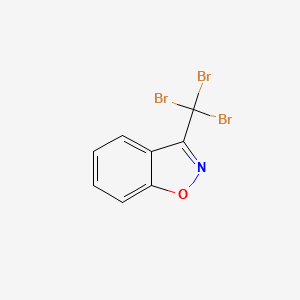
![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)
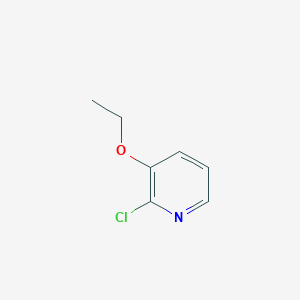
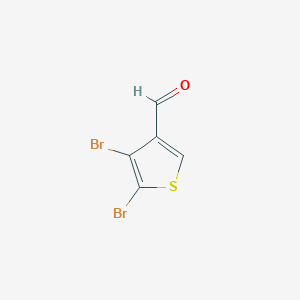
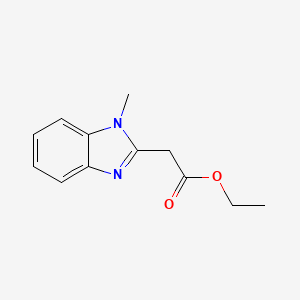
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
